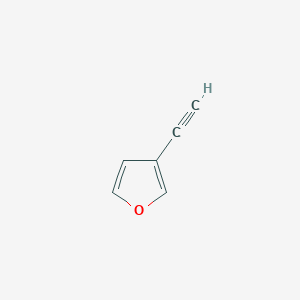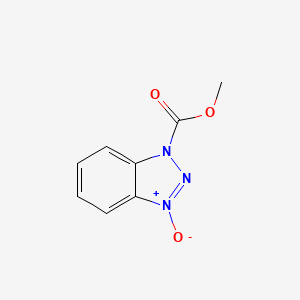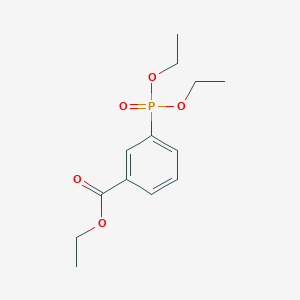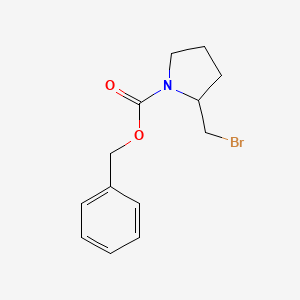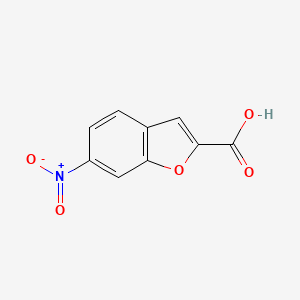
5-(4-Chlorophenyl)-2,2'-bipyridine
Descripción general
Descripción
5-(4-Chlorophenyl)-2,2'-bipyridine, also known as ClPyBP, is a chemical compound that has gained interest in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
- 5-(4-Chlorophenyl)-2,2'-bipyridine is used in synthesizing cyclometalated complexes of Iridium(III), demonstrating significant luminescence and redox behavior (Neve et al., 1999).
Spectroscopic and Excited-State Properties
- This compound plays a role in the synthesis of Rhenium(I) N-heterocyclic carbene complexes, influencing their spectroscopic and excited-state properties, particularly in luminescence (Xue et al., 1998).
Biological Applications
- Palladium(II) complexes with this compound show potential in intercalative DNA binding and exhibit antibacterial activities, indicating their relevance in biochemistry and pharmaceutical research (Patel et al., 2012).
Antimicrobial and Cytotoxic Activity
- Derivatives of this compound, particularly those with pyrazole and triazole moieties, have shown significant antimicrobial and cytotoxic activities against certain bacteria and fungi (Hussein et al., 2015).
Applications in Fluorescence Microscopy
- Some derivatives of this compound, like the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, are used in fluorescence microscopy for mitochondrial targeting, highlighting its application in cellular imaging (Amoroso et al., 2008).
Catalysis and Oxidation Processes
- The compound is utilized in the synthesis of Cu(II) tetrazolato complexes, demonstrating efficiency in catalyzing the oxidation of benzene under mild conditions (Kumari et al., 2019).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHEMFZPFXRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467341 | |
| Record name | 5-(4-CHLOROPHENYL)-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173960-44-6 | |
| Record name | 5-(4-CHLOROPHENYL)-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




